molecular formula C11H6ClF4N3OS B5744427 2-(2-chloro-6-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5744427
M. Wt: 339.70 g/mol
InChI Key: MWAGLASWUVNDSE-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound characterized by its unique combination of chloro, fluoro, and trifluoromethyl groups

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N3OS/c12-6-2-1-3-7(13)5(6)4-8(20)17-10-19-18-9(21-10)11(14,15)16/h1-3H,4H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGLASWUVNDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NN=C(S2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2-chloro-6-fluorophenylacetic acid This intermediate can be obtained through the chlorination and fluorination of phenylacetic acid derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be studied for potential use in drug discovery and development.

  • Medicine: It may have therapeutic properties that can be explored for treating various diseases.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and reactivity, leading to its biological activity.

Comparison with Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)acetic acid

  • N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

  • Other thiadiazole derivatives

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